molecular formula C20H17NO2 B1648749 Methyl 6-phenyl-5-(p-tolyl)picolinate CAS No. 1011301-80-6

Methyl 6-phenyl-5-(p-tolyl)picolinate

Cat. No.: B1648749
CAS No.: 1011301-80-6
M. Wt: 303.4 g/mol
InChI Key: HHTJSCIRSQCPEX-UHFFFAOYSA-N
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Description

Methyl 6-phenyl-5-(p-tolyl)picolinate is an organic compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol It is a derivative of picolinic acid, characterized by the presence of phenyl and p-tolyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate typically involves the esterification of 6-phenyl-5-(p-tolyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenyl-5-(p-tolyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Methyl 6-phenyl-5-(p-tolyl)picolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-phenylpicolinate
  • Methyl 5-(p-tolyl)picolinate
  • Methyl 6-(p-tolyl)picolinate

Uniqueness

Methyl 6-phenyl-5-(p-tolyl)picolinate is unique due to the presence of both phenyl and p-tolyl groups on the pyridine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 5-(4-methylphenyl)-6-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-14-8-10-15(11-9-14)17-12-13-18(20(22)23-2)21-19(17)16-6-4-3-5-7-16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTJSCIRSQCPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following General Procedure E, ethyl 6-phenyl-5-p-tolyl-pyridine-2-carboxylate (Compound 22, 70 mg, 0.22 mmol) and conc. H2SO4 (3 drops) in MeOH (3 ml) were reacted to produce the title compound as a yellow solid.
Name
ethyl 6-phenyl-5-p-tolyl-pyridine-2-carboxylate
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Compound 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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